Cas no 1261961-87-8 (4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid)

4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, 95%
- MFCD18320969
- 1261961-87-8
- 2'-Chloro-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylic acid
- 4-(2-CHLORO-5-HYDROXYPHENYL)-2-FLUOROBENZOIC ACID
- DTXSID30690478
- 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid
-
- MDL: MFCD18320969
- インチ: InChI=1S/C13H8ClFO3/c14-11-4-2-8(16)6-10(11)7-1-3-9(13(17)18)12(15)5-7/h1-6,16H,(H,17,18)
- InChIKey: FLOPXYGDXPQNNB-UHFFFAOYSA-N
計算された属性
- 精确分子量: 266.0146000Da
- 同位素质量: 266.0146000Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 57.5Ų
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB328171-5g |
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, 95%; . |
1261961-87-8 | 95% | 5g |
€1159.00 | 2024-06-08 | |
abcr | AB328171-5 g |
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, 95%; . |
1261961-87-8 | 95% | 5g |
€1159.00 | 2023-04-26 |
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid 関連文献
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acidに関する追加情報
4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic Acid: Structural Characterization, Synthesis, and Emerging Applications in Chemical Biology
CAS No. 1261961-87-8 corresponds to the aromatic carboxylic acid derivative 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid, a compound that has garnered increasing attention in the fields of medicinal chemistry and pharmaceutical sciences. This molecule features a unique structural framework combining a chlorinated hydroxyphenyl moiety with a fluorinated benzoic acid scaffold, creating a hybrid architecture with potential for modulating biological activity through strategic functional group interactions. The presence of both electron-withdrawing fluorine and chlorine atoms, along with the hydroxyl group, introduces distinct electronic and steric effects that influence its physicochemical properties and reactivity profiles.
The core structure of 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid comprises two fused aromatic rings: a 2-chloro-5-hydroxyphenyl substituent at the para-position of the benzoic acid ring, which itself contains a fluorine atom at the 2-position. This configuration generates multiple hydrogen-bonding capabilities through the hydroxyl group while the halogen substituents (Cl and F) contribute to lipophilicity modulation. Recent computational studies have highlighted how such dual halogenation patterns can enhance ligand-receptor interactions in drug discovery contexts, particularly for targets involving G-protein coupled receptors (GPCRs) and enzyme inhibition pathways.
Synthetic approaches to this compound typically involve cross-coupling reactions or electrophilic aromatic substitution strategies. One prominent method employs palladium-catalyzed coupling between 3-chloro-4-hydroxybenzaldehyde derivatives and 3-fluoroaniline precursors under controlled oxidative conditions. Modern synthetic protocols emphasize atom economy and green chemistry principles, aligning with current trends in sustainable pharmaceutical manufacturing. The resulting product exhibits characteristic NMR spectral features including downfield shifts for aromatic protons adjacent to both halogen atoms (δ ~7.8–8.3 ppm) and distinct IR absorption bands for the carboxylic acid (νCOOH ~1700 cm⁻¹) and hydroxyl groups (νOH ~3300 cm⁻¹).
In terms of physical properties, this compound demonstrates moderate solubility in polar organic solvents such as DMSO or acetonitrile, with reported melting points ranging from 148–151°C depending on crystallization conditions. Its molecular weight (C₁₃H₈ClF₂O₃) contributes to a calculated logP value of approximately 3.7, suggesting potential oral bioavailability characteristics when incorporated into drug candidates. X-ray crystallographic analyses have revealed intramolecular hydrogen bonding between the phenolic hydroxyl and adjacent carbonyl oxygen atoms, stabilizing the molecular conformation.
Recent research has explored the biological activity of structurally related compounds bearing similar halogenated aromatic frameworks. A 2024 study published in *Journal of Medicinal Chemistry* demonstrated that analogs with dual halogenation patterns showed enhanced COX-1/COX-2 selectivity ratios compared to traditional NSAIDs, suggesting potential anti-inflammatory applications for derivatives like 4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid. Additionally, molecular docking simulations indicate favorable binding affinities to estrogen receptor subtypes due to complementary shape complementarity between the fluorinated scaffold and receptor binding pockets.
The unique combination of electron-withdrawing effects from both chlorine and fluorine substituents creates opportunities for fine-tuning pharmacokinetic profiles through subtle structural modifications. For instance, replacing one halogen with alternative heteroatoms or introducing additional functional groups could potentially enhance metabolic stability while maintaining target specificity. This makes the compound an attractive lead structure for fragment-based drug discovery campaigns targeting kinases or proteases involved in disease pathways.
In materials science applications, this compound's conjugated π-system provides interesting optical properties that may be exploited in organic electronics research. When incorporated into polymeric matrices or self-assembled monolayers on gold surfaces via thiol linkages, it exhibits tunable fluorescence emission characteristics influenced by environmental polarity changes—a phenomenon being investigated for sensor development applications.
The synthesis scalability of this molecule is another area receiving current research focus. Continuous flow chemistry methods have been successfully applied to produce gram-scale quantities with >95% purity using microreactor systems operating at elevated temperatures (160–180°C). These advancements address traditional challenges associated with batch synthesis approaches including inconsistent reaction kinetics and solvent waste minimization requirements.
Analytical characterization techniques such as high-resolution mass spectrometry (HRMS) confirm the molecular formula C₁₃H₈ClF₂O₃ with accurate mass measurements within ±3 ppm error margins relative to theoretical values calculated using IUPAC conventions. Nuclear magnetic resonance spectroscopy provides definitive confirmation of regiochemistry through coupling constants observed between ortho-protons on both aromatic rings (J = 7–9 Hz), which align precisely with computational predictions generated via Gaussian DFT calculations at B3LYP/6-31G(d,p) level.
Ongoing studies are investigating potential synergistic effects when combining this scaffold with other pharmacophoric elements such as sulfonamide or triazole moieties through click chemistry methodologies like CuAAC reactions. Preliminary data suggests these hybrid molecules exhibit improved aqueous solubility while maintaining high target engagement levels—an important consideration for developing next-generation therapeutics requiring optimal ADME properties.
The structural versatility of this compound also enables its use as a building block in combinatorial chemistry libraries aimed at discovering novel enzyme inhibitors or ion channel modulators. Solid-phase synthesis strategies employing Fmoc/tBu protection schemes have been successfully implemented to generate diverse analog collections amenable to high-throughput screening campaigns targeting neurodegenerative disease pathways.
In conclusion, CAS No. 1261961-87-8 represents an intriguing chemical entity whose multifaceted properties position it at the intersection of pharmaceutical innovation and materials science exploration. As research continues to uncover new applications across these domains—from targeted drug delivery systems to responsive smart materials—the importance of understanding its fundamental chemical behavior becomes increasingly evident for advancing translational research initiatives.
1261961-87-8 (4-(2-Chloro-5-hydroxyphenyl)-2-fluorobenzoic acid) Related Products
- 1544771-78-9(4-(pyrrolidin-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 69146-57-2(1,3,5-Tris(aminomethyl)benzene trihydrochloride)
- 2092580-70-4(1H-Pyrazole, 5-(chloromethyl)-1-cyclopropyl-4-iodo-)
- 1251615-61-8(N-(2,5-difluorophenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide)
- 59899-13-7(2-(5-Aminoisoxazol-3-yl)phenol)
- 58579-57-0((4-Methyl-2-nitrophenyl)methanamine)
- 868968-34-7(1-(piperidin-1-yl)-2-{3-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}ethan-1-one)
- 878715-87-8(N-(4-methoxyphenyl)-2-(4-methylphenoxy)methylfuran-3-carboxamide)
- 206983-65-5(N-(1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide)
- 1448046-43-2(1-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-3-(thiophen-2-yl)urea)
